molecular formula C19H17ClN2O4 B2981758 N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide CAS No. 2319841-33-1

N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide

Cat. No. B2981758
CAS RN: 2319841-33-1
M. Wt: 372.81
InChI Key: OJGORNUMIQGWIH-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective spin trap, which can react with free radicals and form stable adducts, allowing for their detection and identification. In

Scientific Research Applications

Synthesis and Catalytic Activity Enhancement

N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, as part of the broader class of oxalamides, is utilized in the enhancement of catalytic activities in various chemical reactions. One notable application involves its use in copper-catalyzed coupling reactions, where such compounds have shown to significantly improve the efficiency of N-arylation of anilines and cyclic secondary amines. This is particularly relevant in the pharmaceutical industry for the synthesis of complex molecules (Bhunia, Kumar, & Ma, 2017).

Antimicrobial Activity Studies

The structural motif of N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has been explored for its antimicrobial potential. Derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities. Some studies indicate that these derivatives exhibit promising antimicrobial properties, which could lead to the development of new antimicrobial agents (Ramadan & El‐Helw, 2018; Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Organic Synthesis

This chemical entity also finds application in organic synthesis, particularly in the synthesis of heterocyclic compounds. Its structure is beneficial for the construction of complex organic molecules, serving as a precursor or intermediate in various synthetic pathways. For instance, derivatives of oxalamides have been utilized in the synthesis of novel heterocycles, demonstrating the compound's versatility and utility in organic chemistry research (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Photochemical Applications

In photochemistry, certain oxalamide derivatives, including those related to N1-(3-chloro-2-methylphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, have shown potential in facilitating photoinduced reactions. These applications are crucial for the development of light-responsive materials and the exploration of photochemical pathways in organic synthesis (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-12-14(20)5-2-6-15(12)22-19(24)18(23)21-11-13(16-7-3-9-25-16)17-8-4-10-26-17/h2-10,13H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGORNUMIQGWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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